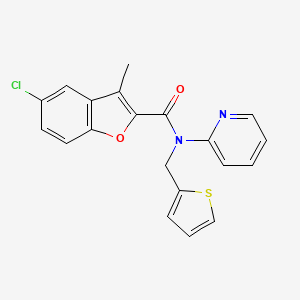
5-chloro-3-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Amidation: The carboxylic acid group on the benzofuran ring is converted to the carboxamide group by reacting with an amine, in this case, pyridin-2-ylamine, under dehydrating conditions.
Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where the thiophene-2-ylmethyl group is attached to the nitrogen atom of the carboxamide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Thiophen- und Pyridinringen.
Reduktion: Reduktionsreaktionen könnten die Carboxamidgruppe angreifen.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Chlor- und Methylpositionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogenierungsmittel oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Ligand in der Koordinationschemie verwendet werden.
Biologie
In der biologischen Forschung könnte sie auf ihr Potenzial als pharmazeutisches Mittel untersucht werden, insbesondere wenn sie Aktivität gegen bestimmte biologische Ziele zeigt.
Medizin
In der pharmazeutischen Chemie könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden, wie z. B. entzündungshemmende, antimikrobielle oder Antikrebsaktivitäten.
Industrie
In der Industrie könnte sie bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of multiple aromatic rings and heteroatoms suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Wirkmechanismus
Der Wirkungsmechanismus von 5-Chlor-3-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnten solche Verbindungen mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu einem biologischen Effekt führen. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien geklärt werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlor-3-methyl-1-benzofuran-2-carboxamid
- N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 5-Chlor-3-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamid liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen könnte.
Eigenschaften
Molekularformel |
C20H15ClN2O2S |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
5-chloro-3-methyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13-16-11-14(21)7-8-17(16)25-19(13)20(24)23(12-15-5-4-10-26-15)18-6-2-3-9-22-18/h2-11H,12H2,1H3 |
InChI-Schlüssel |
UYTBECBZRHQOED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















